Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide structure
953776-62-0 structure
Product Name:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
Numero CAS:953776-62-0
MF:C16H20FN3O2S
MW:337.412305831909
CID:1059365
Update Time:2023-11-22

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
    • 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin
    • N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
    • N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
    • N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)
    • N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide
    • N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
    • Inchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3
    • Chiave InChI: VZTXNOOWMMDDLR-UHFFFAOYSA-N
    • Sorrisi: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Proprietà calcolate

  • Massa esatta: 337.12600

Proprietà sperimentali

  • PSA: 71.54000
  • LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F595230-10mg
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
953776-62-0
10mg
$207.00 2023-05-18
TRC
F595230-100mg
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
953776-62-0
100mg
$1642.00 2023-05-18

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C; 8 h, -5 °C
Riferimento
Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis
Sterk, Damjan; Casar, Zdenko; Jukic, Marko; Kosmrlj, Janez, Tetrahedron, 2012, 68(9), 2155-2160

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
Riferimento
Method for preparing rosuvastatin precursor
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ;  20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ;  5 min, 20 °C
Riferimento
Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin
Casar, Zdenko; Steinbucher, Miha; Kosmrlj, Janez, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C; 10 h, -5 °C
Riferimento
Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt → -5 °C
1.2 Reagents: Triethylamine ;  10 min, -5 °C
1.3 Solvents: Dichloromethane ;  -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ;  -5 °C → rt
Riferimento
Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  10 min, 10 °C
Riferimento
Process for preparation of key intermediates for synthesis of rosuvastatin
, World Intellectual Property Organization, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd